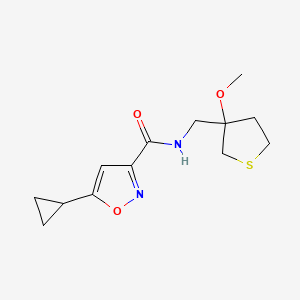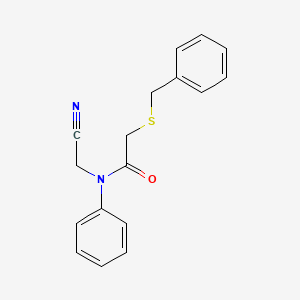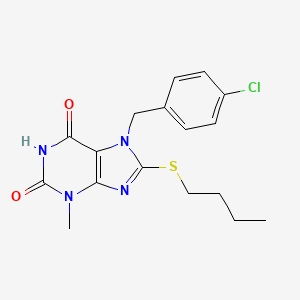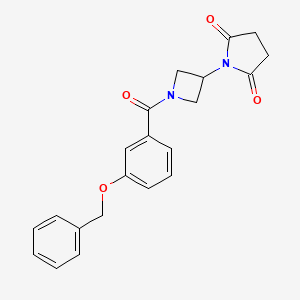
1-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C21H20N2O4. It is related to other compounds such as 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride and 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine .
Molecular Structure Analysis
The InChI code for a related compound, 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride, is 1S/C7H10N2O2.ClH/c10-6-1-5(7(11)9-6)4-2-8-3-4;/h4-5,8H,1-3H2,(H,9,10,11);1H . This can provide some insight into the structure of the requested compound.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 364.401. A related compound, 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride, has a molecular weight of 190.63 .Scientific Research Applications
Anti-cancer Activities
Compounds with similar structural features, such as pyrrolidine dione derivatives, have demonstrated significant anti-cancer activities across various human tumor cell lines. The structure-activity relationship studies suggest that the presence of piperidine/pyrrolidine at the end of a chain, benzoyl group at C-5, and benzyl groups at N-1, N-3 of the pyrimidine ring increases anti-cancer activities (Singh & Paul, 2006).
Synthesis and Structural Analysis
Novel pyrrolidine-2,5-dione derivatives have been synthesized and characterized, indicating a broad range of potential applications in material science and pharmaceuticals. For instance, the synthesis and X-ray crystal structure determination of novel pyrrolidine-2,5-dione derivatives provide insights into their molecular arrangement and potential functional applications (Lv et al., 2013).
Methodological Advancements
Research has focused on improving the synthesis methods for β-lactam antibiotics, closely related to pyrrolidine-2,5-diones. An improved synthesis approach for pyrrolidine-2,4-dione derivatives, which are structurally related to cephalosporins, highlights the compound's significance in antibiotic development (Lowe & Yeung, 1973).
Pharmaceutical Applications
Pyrrolidine dione derivatives have been explored for their potential in HIV-1 inhibition, showcasing the chemical class's relevance in antiviral research. The development of azaindole derivatives from pyrrolidine dione-based screening leads to improved inhibitors of HIV-1 attachment, emphasizing the compound's utility in designing new antiviral agents (Wang et al., 2009).
Mechanism of Action
Future Directions
The future directions for research on “1-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” and related compounds could involve further exploration of their potential anticonvulsant and analgesic properties . Additionally, more research could be done to determine their exact mechanisms of action and potential applications in medicine.
Properties
IUPAC Name |
1-[1-(3-phenylmethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-19-9-10-20(25)23(19)17-12-22(13-17)21(26)16-7-4-8-18(11-16)27-14-15-5-2-1-3-6-15/h1-8,11,17H,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWIMANOEFRGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799539.png)
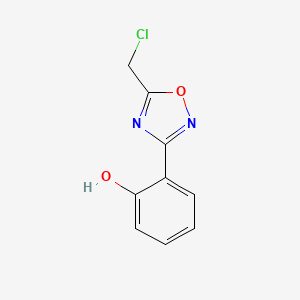
![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2799541.png)

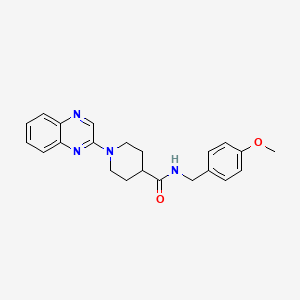
![3-(4-Methylsulfonylphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide](/img/structure/B2799550.png)
![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2799551.png)
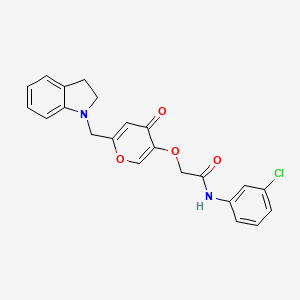
![N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799554.png)
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1,3-benzoxazole](/img/structure/B2799556.png)
